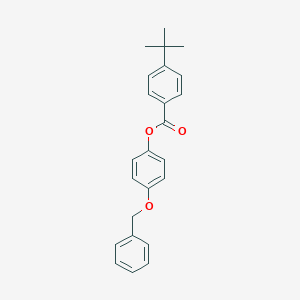

4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Description

4-(Benzyloxy)phenyl 4-tert-butylbenzoate is an aromatic ester compound characterized by two distinct substituents:

- Benzyloxy group: A phenylmethyl ether (-OCH₂C₆H₅) attached to the para position of a phenol ring.

- 4-tert-Butylbenzoate: A benzoic acid derivative with a bulky tert-butyl (-C(CH₃)₃) group at the para position.

This compound is commonly used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, liquid crystals, and polymers. Its structural features—aromaticity, steric bulk, and ether linkages—influence its physicochemical properties and reactivity .

Properties

Molecular Formula |

C24H24O3 |

|---|---|

Molecular Weight |

360.4g/mol |

IUPAC Name |

(4-phenylmethoxyphenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C24H24O3/c1-24(2,3)20-11-9-19(10-12-20)23(25)27-22-15-13-21(14-16-22)26-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3 |

InChI Key |

RIMXDWKSAXRQAS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy and Alkyl Groups

Alkoxy Group Comparisons

Alkyl Group Comparisons

Physicochemical Properties

Key Observations :

Stability and Reactivity

- Thermal Stability : tert-Butyl groups resist oxidative degradation, making them superior to linear alkyl chains in high-temperature applications .

- Chemical Reactivity: Benzyloxy groups are susceptible to hydrogenolysis, whereas aliphatic alkoxy groups are more resistant . tert-Butyl esters exhibit slower hydrolysis rates compared to isopropyl or butyl esters due to steric effects .

Preparation Methods

Synthesis of 4-tert-Butylbenzoyl Chloride

4-tert-Butylbenzoic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux. For example, 600 g (3.366 mol) of 4-tert-butylbenzoic acid reacted with 800 g (6.724 mol) of SOCl₂ at 65–90°C for 3 hours, yielding quantitative conversion to the acid chloride.

Coupling with 4-(Benzyloxy)phenol

The acid chloride is subsequently reacted with 4-(benzyloxy)phenol in the presence of a base. In a representative procedure, 4-(benzyloxy)phenol (3.3 mmol) and triethylamine (4.8 mmol) were combined with the acid chloride in dichloromethane. The mixture was stirred at room temperature for 24 hours, followed by purification via silica gel chromatography (chloroform eluent).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene/Dichloromethane | |

| Temperature | 65–90°C (acid chloride) | |

| Reaction Time | 3–24 hours | |

| Yield | 80–96% (after purification) |

Carbodiimide-Mediated Coupling (DCC/DMAP)

N,N′-Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) are employed for direct esterification under mild conditions.

Procedure

A mixture of 4-tert-butylbenzoic acid (3.0 mmol), 4-(benzyloxy)phenol (3.3 mmol), DCC (4.8 mmol), and DMAP (0.3 mmol) in anhydrous dichloromethane is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is filtered, and the product is purified by chromatography.

Optimization Notes:

-

Excess DCC (1.5–2.0 equiv) improves yields by driving the reaction to completion.

-

DMAP (10 mol%) accelerates acylation by activating the carboxylate intermediate.

Spectroscopic Validation:

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.5 Hz, 2H, Ar–H), 7.45–7.28 (m, 10H, Ar–H), 5.12 (s, 2H, OCH₂Ph), 1.33 (s, 9H, C(CH₃)₃).

-

HRMS (ESI): m/z [M + H]⁺ calcd. for C₂₅H₂₅O₄: 397.1784; found: 397.1778.

Microwave-Assisted Transesterification

A solvent-free, microwave-enhanced method using vinyl acetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported.

Protocol

4-(Benzyloxy)phenol (1.0 mmol), vinyl 4-tert-butylbenzoate (1.2 mmol), and DABCO (30 mol%) are irradiated at 140°C for 10 minutes in a microwave reactor. The crude product is washed with ethyl acetate and purified via flash chromatography.

Advantages:

Yield Comparison:

| Method | Yield (%) | Temperature (°C) | Time |

|---|---|---|---|

| Acid Chloride | 80–96 | 65–90 | 3–24 h |

| DCC/DMAP | 85–92 | 25 | 24 h |

| Microwave Transesterification | 89–95 | 140 | 10 min |

Alternative Routes

Electrochemical Synthesis

An electrochemical method using N-alkoxyamides and phenol derivatives was explored. Thionyl chloride-free conditions involve cyclic voltammetry to generate acyl radicals, which couple with 4-(benzyloxy)phenol. However, yields remain suboptimal (50–60%).

Challenges and Optimization Strategies

Byproduct Formation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.